Human FAAH Inhibition Potency and Selectivity Over sEH
3-Amino-2-(methoxycarbonyl)methoxypyridine inhibits human fatty-acid amide hydrolase (FAAH) with an IC₅₀ of 110 nM, while showing negligible activity against soluble epoxide hydrolase (sEH) with an IC₅₀ of 10,000 nM, yielding a selectivity ratio of approximately 91-fold [1]. In contrast, the ethyl ester homolog (ethyl [(3-amino-2-pyridinyl)oxy]acetate, CAS 1184246-60-3) and the free acid derivative (2-[(3-aminopyridin-2-yl)oxy]acetic acid) have not demonstrated comparable FAAH potency in publicly curated databases [2]. This selectivity window is relevant for phenotypic screening campaigns targeting the endocannabinoid system without confounding sEH-mediated effects.
| Evidence Dimension | Enzyme inhibition potency and selectivity (FAAH vs. sEH) |
|---|---|
| Target Compound Data | FAAH IC₅₀ = 110 nM; sEH IC₅₀ = 10,000 nM |
| Comparator Or Baseline | Ethyl ester homolog (CAS 1184246-60-3) and free acid (CAS 874791-27-2): no FAAH IC₅₀ data publicly reported in ChEMBL/BindingDB |
| Quantified Difference | Selectivity ratio (sEH IC₅₀ / FAAH IC₅₀) = 90.9-fold for the target compound |
| Conditions | In vitro enzymatic assay; human recombinant FAAH using N-(6-methoxypyridin-3-yl)octanamide substrate; human recombinant sEH |
Why This Matters
A 91-fold selectivity window between FAAH and sEH reduces off-target pharmacology and enables cleaner target validation in endocannabinoid research compared to analogs with unknown selectivity profiles.
- [1] BindingDB. Entry BDBM50587456 (CHEMBL5089943). Affinity Data: IC₅₀ 110 nM (FAAH), IC₅₀ 10,000 nM (sEH). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50587456 View Source
- [2] ChEMBL Database. Bioactivity data for ethyl [(3-amino-2-pyridinyl)oxy]acetate (CHEMBL-derived) and 2-[(3-aminopyridin-2-yl)oxy]acetic acid. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
